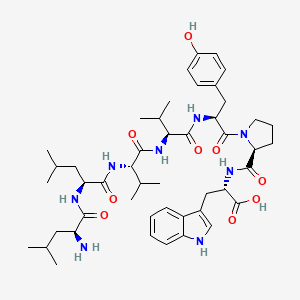![molecular formula C45H40N4 B14195830 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile CAS No. 873582-06-0](/img/structure/B14195830.png)
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features two triphenylmethyl groups attached to amino groups on a heptanedinitrile backbone, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile typically involves the reaction of heptanedinitrile with triphenylmethylamine under controlled conditions. The process may include steps such as:
Nucleophilic Substitution: Heptanedinitrile reacts with triphenylmethylamine in the presence of a base to form the desired compound.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or in drug delivery systems.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile involves its interaction with molecular targets through its amino and nitrile groups. These interactions can influence various biochemical pathways, making it a compound of interest for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylphenylamine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in metal-organic chemical vapor deposition and known for its thermal stability.
Uniqueness
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile stands out due to its dual triphenylmethyl groups, which provide unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
873582-06-0 |
|---|---|
Molecular Formula |
C45H40N4 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2,6-bis(tritylamino)heptanedinitrile |
InChI |
InChI=1S/C45H40N4/c46-34-42(48-44(36-20-7-1-8-21-36,37-22-9-2-10-23-37)38-24-11-3-12-25-38)32-19-33-43(35-47)49-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-18,20-31,42-43,48-49H,19,32-33H2 |
InChI Key |
UEOLXGXRSVAKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCC(C#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)



![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)




![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)

![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
